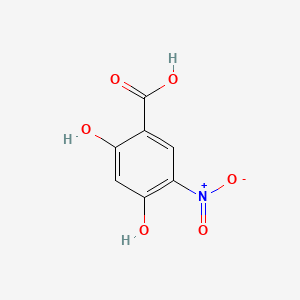

2,4-Dihydroxy-5-nitrobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dihydroxy-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO6/c9-5-2-6(10)4(8(13)14)1-3(5)7(11)12/h1-2,9-10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVHFWKCHUQZGSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40929741 | |

| Record name | 2,4-Dihydroxy-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40929741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13722-96-8 | |

| Record name | Benzoic acid, 2,4-dihydroxy-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013722968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dihydroxy-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40929741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 2,4-dihydroxy-5-nitrobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,4-dihydroxy-5-nitrobenzoic acid, a valuable compound in various research and development applications. This document details the synthetic pathway, experimental protocols, and key characterization data.

Synthesis

The synthesis of this compound is typically achieved through a two-step process. The first step involves the carboxylation of resorcinol via the Kolbe-Schmitt reaction to yield 2,4-dihydroxybenzoic acid. This intermediate is then subjected to nitration to introduce a nitro group at the 5-position of the aromatic ring.

A patent describes a method for synthesizing 5-amino-2,4-dihydroxybenzoic acid which includes the nitration of 2,4-dihydroxybenzoic acid to obtain 5-nitro-2,4-dihydroxybenzoic acid as a key intermediate[1][2].

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2,4-dihydroxybenzoic Acid (Kolbe-Schmitt Reaction)

This protocol is adapted from a patented procedure for the preparation of 2,4-dihydroxybenzoic acid[3].

Materials:

-

Resorcinol

-

Potassium bicarbonate

-

Sodium bicarbonate

-

Carbon dioxide

-

Concentrated hydrochloric acid

-

Water

Procedure:

-

In a solids mixer, combine 1 kg of potassium bicarbonate, 2 kg of sodium bicarbonate, and 700 g of resorcinol.

-

Heat the mixture to 110°C with continuous mixing under a stream of carbon dioxide.

-

Maintain the reaction at this temperature for 3 hours.

-

Cool the mixture while still mixing.

-

Introduce the resulting pulverulent product (2.77 kg) into 10 L of water.

-

Adjust the pH of the mixture to 3 with concentrated hydrochloric acid to precipitate the product.

-

Filter the precipitate by suction and dry to obtain 2,4-dihydroxybenzoic acid.

Step 2: Synthesis of this compound (Nitration)

This protocol is based on the nitration of 2,4-dihydroxybenzoic acid as described in a patent for the synthesis of its amino derivative[1].

Materials:

-

2,4-dihydroxybenzoic acid

-

Concentrated sulfuric acid (98%)

-

Concentrated nitric acid (65-68%)

-

Ice

Procedure:

-

In a flask equipped with a stirrer and a dropping funnel, dissolve 2,4-dihydroxybenzoic acid in concentrated sulfuric acid at a temperature maintained between 0 and 5°C using an ice bath.

-

Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, continue stirring the mixture at 0-5°C for 2-3 hours.

-

Pour the reaction mixture onto crushed ice to precipitate the crude product.

-

Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry the product.

-

The crude product can be further purified by recrystallization from a suitable solvent such as aqueous ethanol.

Characterization

This compound is a light red to red powder or crystalline solid.

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 13722-96-8 | |

| Molecular Formula | C₇H₅NO₆ | |

| Molecular Weight | 199.12 g/mol | |

| Appearance | Light red to red powder or crystals | |

| Purity | 95% | |

| Storage Temperature | Room Temperature |

Spectroscopic Data

¹H NMR (DMSO-d₆, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | s | 1H | H-6 |

| ~6.5 | s | 1H | H-3 |

| ~11.0-13.0 | br s | 3H | -COOH, 2 x -OH |

¹³C NMR (DMSO-d₆, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | -COOH |

| ~160 | C-4 (C-OH) |

| ~155 | C-2 (C-OH) |

| ~135 | C-5 (C-NO₂) |

| ~120 | C-6 |

| ~110 | C-1 |

| ~105 | C-3 |

| Wavenumber (cm⁻¹) | Assignment |

| 3500-3300 | O-H stretch (hydroxyl) |

| 3300-2500 | O-H stretch (carboxylic acid) |

| 1700-1680 | C=O stretch (carboxylic acid) |

| 1600, 1450 | C=C stretch (aromatic) |

| 1550-1500, 1350-1300 | N-O stretch (nitro group) |

| m/z | Assignment |

| 199 | [M]⁺ (Molecular ion) |

| 182 | [M-OH]⁺ |

| 154 | [M-COOH]⁺ |

| 136 | [M-COOH-H₂O]⁺ |

Logical Relationships in Characterization

The structural features of this compound directly correlate with the expected spectroscopic data. The presence of hydroxyl, carboxyl, and nitro functional groups, along with the substitution pattern on the aromatic ring, dictates the chemical shifts in NMR, the vibrational frequencies in IR, and the fragmentation patterns in mass spectrometry.

Caption: Correlation between molecular structure and spectroscopic data.

References

"physical and chemical properties of 2,4-dihydroxy-5-nitrobenzoic acid"

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2,4-dihydroxy-5-nitrobenzoic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details available data on its properties, experimental protocols for its synthesis and analysis, and its potential biological activities.

Chemical and Physical Properties

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound | 2,4-dihydroxybenzoic acid (Parent Compound) | 2-hydroxy-5-nitrobenzoic acid (Isomer) |

| Molecular Formula | C₇H₅NO₆ | C₇H₆O₄ | C₇H₅NO₅ |

| Molecular Weight | 199.12 g/mol | 154.12 g/mol [1] | 183.12 g/mol [2] |

| Melting Point | Data not available | 229 °C (444 °F; 502 K)[1] | 228-231 °C[2] |

| Boiling Point | Decomposes before boiling | 237.46°C (rough estimate)[3] | Not available |

| Solubility | Expected to have moderate solubility in polar organic solvents. | Soluble in water, ethanol, diethyl ether, and benzene.[1][4] Water solubility: 8 g/L (20 °C).[3] | Soluble in water (1g in 1475ml), freely soluble in alcohol and diethyl ether.[5] |

| pKa | Data not available | 3.11, 8.55, 14.0[1] | Data not available |

| Appearance | Expected to be a crystalline solid | White to off-white crystalline powder.[4] | Light yellow crystalline powder |

Spectral Data

Table 2: Spectral Data for 2,4-dihydroxybenzoic acid

| Spectrum | Data |

| ¹H NMR | Spectral data available.[6][7] |

| ¹³C NMR | Spectral data available.[8] |

| FTIR | Spectral data available.[9][10][11] |

| UV-Vis | Absorption Maxima: 208 nm, 258 nm, 296 nm.[12] |

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of this compound is through the nitration of its precursor, 2,4-dihydroxybenzoic acid.[1][13]

A well-established method for synthesizing 2,4-dihydroxybenzoic acid is the Kolbe-Schmitt reaction, which involves the carboxylation of resorcinol.[1][14][15][16]

Protocol:

-

In a suitable reaction vessel, combine resorcinol with an alkali bicarbonate (e.g., potassium bicarbonate or a mixture of sodium and potassium bicarbonates).

-

Heat the mixture under a carbon dioxide atmosphere. A typical reaction temperature is around 110-120°C.[16]

-

Maintain the reaction for several hours (e.g., 3 hours) with mixing.[16]

-

After cooling, the solid reaction mixture is dissolved in water.

-

The solution is then acidified with a strong acid, such as hydrochloric acid, to a pH of approximately 3.[16]

-

The precipitated 2,4-dihydroxybenzoic acid is collected by filtration, washed with cold water, and dried.

The following is a general protocol for the nitration of a dihydroxybenzoic acid derivative, which can be adapted for the synthesis of this compound.

Protocol:

-

In a flask equipped with a stirrer and a thermometer, dissolve 2,4-dihydroxybenzoic acid (1 equivalent) in a suitable solvent such as acetonitrile.[17]

-

Cool the solution in an ice bath.

-

Slowly add concentrated nitric acid (e.g., 2.4 equivalents) dropwise to the cooled solution while maintaining the temperature between 35-50°C.[17]

-

After the addition is complete, continue stirring the reaction mixture at this temperature for a set period (e.g., 3.5 hours).[17]

-

Quench the reaction by pouring the mixture into a beaker containing crushed ice or cold distilled water.[17]

-

The precipitated product, this compound, is then collected by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent, such as distilled water.[17]

Analytical Methods

High-performance liquid chromatography (HPLC) is a suitable method for the analysis of this compound and its related compounds. A reverse-phase C18 column with a mobile phase consisting of an acetonitrile/water gradient and a UV detector is a common setup for separating and quantifying aromatic acids.

Biological Activity

Xanthine Oxidase Inhibition

There is strong evidence to suggest that this compound may act as an inhibitor of xanthine oxidase, an enzyme crucial in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[18] Overproduction of uric acid can lead to hyperuricemia and gout.

Studies have shown that 3,4-dihydroxy-5-nitrobenzaldehyde (DHNB), a structurally similar compound, is a potent inhibitor of xanthine oxidase with an IC₅₀ value of 3 µM.[14][18] Importantly, DHNB is slowly converted to its corresponding carboxylic acid, 3,4-dihydroxy-5-nitrobenzoic acid, by xanthine oxidase, suggesting that the benzoic acid derivative is also involved in the inhibitory mechanism.[18] While direct experimental data on the IC₅₀ of this compound is not currently available, its structural similarity to the active metabolite of DHNB points towards its potential as a xanthine oxidase inhibitor.

The following is a general protocol for determining the inhibitory effect of a compound on xanthine oxidase activity.

Materials:

-

Xanthine Oxidase from bovine milk

-

Xanthine (substrate)

-

Phosphate buffer (e.g., 50 mM, pH 7.5)

-

Test compound (this compound)

-

Allopurinol (positive control)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing phosphate buffer and the test compound at various concentrations.

-

Add xanthine oxidase to the mixture and incubate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

-

Initiate the reaction by adding the substrate, xanthine.

-

Monitor the increase in absorbance at 295 nm, which corresponds to the formation of uric acid, over a set period.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the inhibitor.

-

The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Xanthine Oxidase Inhibition Pathway

Caption: Inhibition of the xanthine oxidase pathway by this compound.

References

- 1. 2,4-Dihydroxybenzoic acid - Wikipedia [en.wikipedia.org]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 2,4-Dihydroxybenzoic acid | 89-86-1 [chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. cionpharma.com [cionpharma.com]

- 6. spectrabase.com [spectrabase.com]

- 7. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2,4-Dihydroxybenzoic acid(89-86-1) IR Spectrum [chemicalbook.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. UV-Vis Spectrum of 2,4-dihydroxybenzoic Acid | SIELC Technologies [sielc.com]

- 13. ips.gov.mt [ips.gov.mt]

- 14. 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a potent inhibitor of xanthine oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. US4996354A - Preparation of 2,4-dihydroxybenzoic acid - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. ips.gov.mt [ips.gov.mt]

- 18. 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a Potent Inhibitor of Xanthine Oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]

"2,4-dihydroxy-5-nitrobenzoic acid CAS number and molecular structure"

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-dihydroxy-5-nitrobenzoic acid, also known as 5-nitro-β-resorcylic acid, is a nitrated derivative of β-resorcylic acid. Its chemical structure, featuring a benzoic acid backbone with two hydroxyl groups and a nitro group, makes it a compound of interest for various chemical and biological applications. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectral data, and potential biological significance, with a focus on its relevance to drug discovery and development.

Chemical and Physical Properties

This compound is a solid, typically appearing as a light red to red powder or crystals. Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 13722-96-8 |

| Molecular Formula | C₇H₅NO₆ |

| Molecular Weight | 199.12 g/mol |

| Synonyms | 5-Nitro-2,4-resorcylic acid |

| Physical Form | Light red to red powder or crystals |

| Purity | Commonly available at ≥95% |

| Storage | Room Temperature |

Molecular Structure:

Caption: Molecular structure of this compound.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the nitration of 2,4-dihydroxybenzoic acid (β-resorcylic acid). A representative experimental protocol is detailed below.

Materials:

-

2,4-dihydroxybenzoic acid (2,4-DHBA)

-

Concentrated nitric acid

-

Acetonitrile

-

Distilled water or crushed ice

-

Standard laboratory glassware (beaker, flask, etc.)

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

In a suitable reaction flask, dissolve 2,4-dihydroxybenzoic acid in acetonitrile.

-

While stirring, slowly add concentrated nitric acid dropwise to the solution. The temperature should be carefully controlled during the addition, ideally between 35-50°C.

-

Continue stirring the reaction mixture at this temperature for approximately 3.5 hours.

-

After the reaction is complete, quench the reaction by pouring the mixture into a beaker containing distilled water or crushed ice. This will cause the product to precipitate.

-

Collect the precipitated solid by filtration.

-

Wash the filter cake with cold distilled water to remove any residual acid and impurities.

-

Dry the product, a light-yellow solid, to obtain this compound. The purity of the product can be assessed by techniques such as HPLC.[1]

Caption: Workflow for the synthesis of this compound.

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Reference: 2,4-dihydroxybenzoic acid)

| Nucleus | Solvent | Chemical Shift (δ, ppm) |

| ¹H NMR | DMSO-d₆ | Aromatic protons typically appear in the range of 6.0-8.0 ppm. Hydroxyl and carboxylic acid protons will show broad signals at higher chemical shifts. |

| ¹³C NMR | DMSO-d₆ | Aromatic carbons typically appear between 100-160 ppm. The carboxylic carbon will be further downfield, generally >160 ppm. |

Fourier-Transform Infrared (FTIR) Spectroscopy (Reference: 2,4-dihydroxybenzoic acid)

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (hydroxyl) | Broad peak around 3200-3600 |

| O-H (carboxylic acid) | Very broad peak from 2500-3300 |

| C=O (carboxylic acid) | Strong, sharp peak around 1650-1700 |

| C=C (aromatic) | Peaks in the 1450-1600 region |

| C-O | Peaks in the 1000-1300 region |

Note: The addition of the nitro group in this compound would introduce characteristic strong asymmetric and symmetric stretching bands around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

UV-Visible (UV-Vis) Spectroscopy (Reference: 2,4-dihydroxybenzoic acid)

| Solvent | λmax (nm) |

| Acidic mobile phase (pH ≤ 3) | 208, 258, 296[2][3] |

Note: The nitro group is a chromophore and is expected to cause a bathochromic (red) shift in the absorption maxima.

Potential Applications in Drug Development

While direct biological studies on this compound are limited, research on structurally similar compounds suggests potential therapeutic applications.

Xanthine Oxidase Inhibition

A closely related compound, 3,4-dihydroxy-5-nitrobenzaldehyde, has been identified as a potent inhibitor of xanthine oxidase.[4][5] This enzyme plays a crucial role in purine metabolism and its overactivity can lead to hyperuricemia and gout. The study demonstrated that the aldehyde is slowly converted to its corresponding carboxylic acid, 3,4-dihydroxy-5-nitrobenzoic acid, by xanthine oxidase. This suggests that this compound may also exhibit inhibitory activity against this enzyme, making it a candidate for the development of new treatments for gout and other conditions associated with high uric acid levels.

Experimental Protocol for Xanthine Oxidase Activity Assay:

A typical assay to determine xanthine oxidase inhibitory activity involves the following steps:

-

Prepare a reaction mixture containing phosphate buffer (pH 7.4), the test compound (this compound), and xanthine oxidase enzyme.

-

Incubate the mixture for a defined period.

-

Initiate the enzymatic reaction by adding the substrate, xanthine.

-

Monitor the formation of uric acid, the product of the reaction, by measuring the increase in absorbance at 295 nm using a spectrophotometer.

-

Calculate the percentage of inhibition by comparing the rate of uric acid formation in the presence and absence of the test compound.

References

Spectroscopic and Mechanistic Insights into 2,4-Dihydroxy-5-nitrobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2,4-dihydroxy-5-nitrobenzoic acid, a nitroaromatic compound with potential applications in various scientific fields. Due to the limited availability of direct experimental spectra in publicly accessible databases, this guide presents a detailed analysis based on predicted values and data from structurally related compounds. It includes detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside a discussion of its potential biological significance, visualized through a relevant signaling pathway.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data (Predicted)

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | Singlet (broad) | 1H | Carboxylic acid (-COOH) |

| ~11.0 | Singlet (broad) | 1H | Phenolic hydroxyl (-OH at C2) |

| ~10.5 | Singlet (broad) | 1H | Phenolic hydroxyl (-OH at C4) |

| ~8.5 | Singlet | 1H | Aromatic proton (H-6) |

| ~6.5 | Singlet | 1H | Aromatic proton (H-3) |

¹³C NMR (Carbon-13) NMR Data (Predicted)

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~170 | C=O (Carboxylic acid) |

| ~160 | C-2 (Aromatic, attached to -OH) |

| ~155 | C-4 (Aromatic, attached to -OH) |

| ~140 | C-5 (Aromatic, attached to -NO₂) |

| ~125 | C-6 (Aromatic) |

| ~110 | C-1 (Aromatic, attached to -COOH) |

| ~105 | C-3 (Aromatic) |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, carbonyl, and nitro groups.

Characteristic IR Absorption Bands (Predicted)

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3500-3300 | O-H | Phenolic hydroxyl stretch |

| 3300-2500 | O-H | Carboxylic acid hydroxyl stretch (broad) |

| 1700-1680 | C=O | Carboxylic acid carbonyl stretch |

| 1600-1450 | C=C | Aromatic ring stretch |

| 1550-1500 & 1350-1300 | N-O | Nitro group asymmetric and symmetric stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Mass Spectrometry Data (Predicted)

| m/z | Ion | Description |

| 199 | [M]⁺ | Molecular ion |

| 182 | [M-OH]⁺ | Loss of hydroxyl radical from the carboxylic acid |

| 154 | [M-COOH]⁺ | Loss of the carboxylic acid group |

| 153 | [M-NO₂]⁺ | Loss of the nitro group |

| 136 | [M-COOH-H₂O]⁺ | Subsequent loss of water from the [M-COOH]⁺ fragment |

| 123 | [M-NO₂-NO]⁺ | Loss of nitric oxide from the [M-NO₂]⁺ fragment |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (for a 500 MHz spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single pulse (zg30).

-

Number of Scans: 16-64 (signal-to-noise dependent).

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 2 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single pulse (zgpg30).

-

Number of Scans: 1024 or more (due to low natural abundance).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shifts to the residual solvent peak (DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum.

-

IR Spectroscopy Protocol

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrument Parameters:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition and Processing:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry Protocol (LC-MS)

-

Sample Preparation:

-

Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

Dilute the stock solution to a working concentration of 1-10 µg/mL with an appropriate solvent mixture (e.g., 50:50 methanol:water).

-

-

Liquid Chromatography (LC) Parameters:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient from 5% to 95% B over several minutes to ensure good separation.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry (MS) Parameters (Electrospray Ionization - ESI):

-

Ionization Mode: Negative and Positive.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 120-150 °C.

-

Desolvation Gas Flow: 600-800 L/hr.

-

Scan Range: m/z 50-500.

-

For fragmentation data (MS/MS), select the precursor ion (m/z 199 in positive mode or m/z 198 in negative mode) and apply a collision energy of 10-30 eV.

-

Potential Biological Significance and Signaling Pathway

Some dihydroxybenzoic acid derivatives have been investigated for their potential anticancer activities.[1] These compounds can influence various signaling pathways that are crucial for cancer cell proliferation and survival. One such key pathway is the PI3K/Akt signaling cascade, which is often hyperactivated in many types of cancer.

Caption: Proposed mechanism of anticancer activity via inhibition of the PI3K/Akt signaling pathway.

In this proposed mechanism, this compound could potentially inhibit the phosphorylation and activation of Akt. This would, in turn, suppress downstream signaling through mTOR, leading to a decrease in cell growth and proliferation. Furthermore, the inhibition of Akt could prevent the inactivation of pro-apoptotic proteins like Bad, thereby promoting programmed cell death (apoptosis) in cancer cells.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties of this compound. While awaiting the public availability of direct experimental data, the predicted values and detailed protocols herein serve as a valuable resource for researchers. The exploration of its potential role in modulating critical cellular signaling pathways underscores the importance of further investigation into the biological activities of this and related nitroaromatic compounds.

References

An In-depth Technical Guide to the Biological Activity of 2,4-Dihydroxy-5-nitrobenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of 2,4-dihydroxy-5-nitrobenzoic acid derivatives. This class of compounds has emerged as a scaffold of interest in medicinal chemistry, demonstrating a range of biological effects including antimicrobial and anticancer activities. This document consolidates quantitative data, presents detailed experimental protocols, and visualizes key pathways to support further research and development in this area.

Synthesis of 2,4-Dihydroxybenzoic Acid and its Derivatives

The synthesis of derivatives typically begins with the parent compound, 2,4-dihydroxybenzoic acid (β-resorcylic acid), which can be prepared from resorcinol via the Kolbe-Schmitt reaction. Subsequent derivatization can be achieved through standard organic chemistry transformations.

General Synthesis of Hydrazide-Hydrazone Derivatives

A common route to synthesize bioactive hydrazide-hydrazone derivatives involves a two-step process starting from 2,4-dihydroxybenzoic acid. The acid is first esterified and then reacted with hydrazine hydrate to form the key hydrazide intermediate. This intermediate is then condensed with various aromatic aldehydes to yield the final hydrazide-hydrazone derivatives.[1]

Biological Activities and Quantitative Data

Derivatives of 2,4-dihydroxybenzoic acid, particularly those incorporating a nitro-phenyl moiety, have shown significant potential in antimicrobial and anticancer applications. The biological activity is often quantified by the Minimum Inhibitory Concentration (MIC) for antimicrobial effects and the half-maximal inhibitory concentration (IC50) for cytotoxic effects.

Antimicrobial Activity

Hydrazide-hydrazone derivatives of 2,4-dihydroxybenzoic acid have been evaluated for their activity against a panel of Gram-positive and Gram-negative bacteria. The presence of a nitrophenyl substituent has been noted in compounds exhibiting antimicrobial effects.[1]

Table 1: Antimicrobial Activity (MIC) of 2,4-Dihydroxybenzoic Acid Hydrazide-Hydrazone Derivatives

| Compound | Derivative Structure | Test Organism | MIC (µg/mL) | Reference |

| 1 | N-[(2-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide | Staphylococcus aureus ATCC 25923 | 250 | [1] |

| Staphylococcus epidermidis ATCC 12228 | 500 | [1] | ||

| Enterococcus faecalis ATCC 29212 | 1000 | [1] | ||

| Escherichia coli ATCC 25922 | 500 | [1] | ||

| Pseudomonas aeruginosa ATCC 27853 | 1000 | [1] | ||

| 2 | N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide | Staphylococcus aureus ATCC 25923 | 500 | [1] |

| Staphylococcus epidermidis ATCC 12228 | 1000 | [1] | ||

| Enterococcus faecalis ATCC 29212 | 1000 | [1] |

Antiproliferative and Cytotoxic Activity

The anticancer potential of these derivatives has been investigated against several human cancer cell lines. Notably, compounds featuring a nitrophenyl group have demonstrated significant cytotoxicity, with some showing high selectivity for cancer cells over normal cell lines.[1]

Table 2: Antiproliferative Activity (IC₅₀) of 2,4-Dihydroxybenzoic Acid Hydrazide-Hydrazone Derivatives

| Compound | Derivative Structure | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 3 | N-[(2-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide | 769-P (Renal) | 45.42 | [1] |

| H1563 (Lung) | 65.67 | [1] | ||

| LN-229 (Glioblastoma) | 130.17 | [1] | ||

| 4 | N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide | 769-P (Renal) | 12.39 | [1] |

| HepG2 (Liver) | 7.81 | [1] | ||

| LN-229 (Glioblastoma) | 0.77 | [1] |

Xanthine Oxidase Inhibition

While not a 2,4-dihydroxy derivative, the structurally related compound 3,4-dihydroxy-5-nitrobenzaldehyde (DHNB) is a potent inhibitor of xanthine oxidase (XO), an enzyme implicated in hyperuricemia and gout.[2][3][4] DHNB exhibits an IC₅₀ value of 3 µM against XO.[2][3] This suggests that dihydroxy-nitrobenzoic acid scaffolds are promising for the development of XO inhibitors.

Potential Mechanisms of Action and Signaling Pathways

The biological activities of this compound derivatives are likely mediated through various signaling pathways. Based on the activities of structurally related nitrobenzoic and dihydroxybenzoic acids, the NF-κB and Nrf2 pathways are of particular interest.

Inhibition of NF-κB Signaling Pathway

Nitro-substituted benzoic acid derivatives have been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway.[5] NF-κB is a key transcription factor that regulates inflammation, cell proliferation, and survival. Its inhibition can lead to anti-inflammatory and pro-apoptotic effects, which are desirable in cancer therapy. The proposed mechanism involves the suppression of IκBα degradation, which prevents the nuclear translocation of the p65 subunit of NF-κB.

Caption: Potential inhibition of the NF-κB signaling pathway.

Activation of the Nrf2/ARE Pathway

Dihydroxybenzoic acid moieties are known for their antioxidant properties. This activity may be mediated by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. Oxidative stress or electrophilic compounds can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.

Caption: Potential activation of the Nrf2 antioxidant response pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological evaluation of this compound derivatives.

Synthesis of Hydrazide-Hydrazones of 2,4-Dihydroxybenzoic Acid[1]

This protocol describes the condensation reaction to form the hydrazide-hydrazone derivatives.

-

Dissolution: Dissolve 0.001 mole of the hydrazide of 2,4-dihydroxybenzoic acid in 5 mL of 96% ethanol by heating the mixture under reflux.

-

Addition: To the hot solution, add 0.0011 mole of the appropriate aromatic aldehyde.

-

Reaction: Continue heating the mixture under reflux until a precipitate is formed. The reaction time is typically between 15 and 40 minutes.

-

Isolation: After the reaction is complete, cool the mixture. Collect the precipitated product by filtration.

-

Purification: Wash the collected solid with cold ethanol and then dry. Further purification can be achieved by recrystallization from an appropriate solvent if necessary.

-

Characterization: Confirm the structure of the synthesized compounds using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol outlines the determination of the minimum concentration of a compound that inhibits the visible growth of a microorganism.

-

Preparation of Bacterial Inoculum: Prepare a standardized suspension of the test bacteria (e.g., Staphylococcus aureus) to a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Compound Dilution: Serially dilute the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Inoculate each well containing the diluted compound with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

Data Analysis: Determine the MIC as the lowest concentration of the compound at which no visible bacterial growth is observed.

MTT Assay for Cytotoxicity and Antiproliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

Caption: Workflow of the MTT assay for determining anticancer activity.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a specific density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and an untreated control.

-

MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value is then determined by plotting the percentage of viability against the compound concentration.

In Vitro Xanthine Oxidase Inhibition Assay[6][7]

This spectrophotometric assay measures the ability of a compound to inhibit the enzymatic activity of xanthine oxidase.

-

Reagent Preparation:

-

Buffer: Prepare a 50 mM potassium phosphate buffer (pH 7.5).

-

Substrate Solution: Prepare a solution of xanthine in the buffer. The final concentration in the assay is typically around 50-100 µM.

-

Enzyme Solution: Prepare a stock solution of xanthine oxidase in the buffer (e.g., 0.1 units/mL).

-

Test Compound Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) and then dilute with the buffer to various concentrations.

-

-

Assay Setup (96-well UV-transparent plate):

-

Blank: Add buffer and the test compound solution (or vehicle).

-

Control (No Inhibitor): Add buffer, xanthine oxidase solution, and the vehicle.

-

Test: Add buffer, xanthine oxidase solution, and the test compound solution.

-

-

Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a few minutes.

-

Reaction Initiation: Start the reaction by adding the xanthine substrate solution to all wells.

-

Kinetic Measurement: Immediately begin measuring the increase in absorbance at 295 nm at regular intervals for a set period (e.g., 5-10 minutes) using a microplate reader. The increase in absorbance corresponds to the formation of uric acid.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

-

References

- 1. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid [mdpi.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. researchgate.net [researchgate.net]

- 4. 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a Potent Inhibitor of Xanthine Oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Nitroalkene Benzoic Acid Derivative Targets Reactive Microglia and Prolongs Survival in an Inherited Model of ALS via NF-κB Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of 2,4-Dihydroxy-5-nitrobenzoic Acid in Modern Organic Synthesis: A Technical Guide

For Immediate Release

[City, State] – 2,4-Dihydroxy-5-nitrobenzoic acid, a versatile aromatic compound, is emerging as a pivotal precursor in the landscape of organic synthesis. This technical guide provides an in-depth exploration of its synthetic pathways, chemical reactivity, and its crucial role in the generation of a variety of valuable molecules, including nitrogen-containing heterocycles and other pharmaceutically relevant scaffolds. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Core Synthesis and Key Reactions

The primary route to this compound involves a two-step process commencing with the carboxylation of resorcinol to yield 2,4-dihydroxybenzoic acid, followed by a regioselective nitration. Subsequent reduction of the nitro group to an amine opens a vast array of synthetic possibilities.

Synthesis of this compound

The synthesis begins with the Kolbe-Schmitt reaction of resorcinol. In a typical procedure, resorcinol is reacted with an alkali carbonate (a mixture of sodium and potassium carbonates is often preferred) under a carbon dioxide atmosphere at elevated temperatures (110-120°C) to produce 2,4-dihydroxybenzoic acid.[1]

The subsequent nitration of 2,4-dihydroxybenzoic acid is a critical step. A detailed protocol involves dissolving 2,4-dihydroxybenzoic acid in a suitable solvent, such as acetonitrile, and treating it with concentrated nitric acid at a controlled temperature, typically between 35-50°C. The reaction is then quenched by pouring the mixture into ice water to precipitate the product, 5-nitro-2,4-dihydroxybenzoic acid.[2]

Catalytic Reduction to 5-Amino-2,4-dihydroxybenzoic Acid

The nitro group of this compound can be efficiently reduced to a primary amine, yielding 5-amino-2,4-dihydroxybenzoic acid. This transformation is commonly achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or through chemical reduction using reagents like stannous chloride (SnCl₂) in concentrated hydrochloric acid.[2] This amino derivative is a key intermediate for the synthesis of various heterocyclic compounds.

Applications in Heterocyclic Synthesis

The true synthetic utility of this compound is showcased in its role as a precursor to a variety of heterocyclic structures, which are of significant interest in medicinal chemistry.

Benzoxazinone Synthesis

While direct cyclization of this compound is not commonly reported, its amino derivative, 5-amino-2,4-dihydroxybenzoic acid, is a prime candidate for the synthesis of benzoxazinones. The general synthesis of benzoxazinones often involves the reaction of an ortho-aminophenol derivative with a suitable cyclizing agent. For instance, reacting 2-aminophenol with chloroacetyl chloride in the presence of a base like triethylamine can yield a 2H-1,4-benzoxazin-3(4H)-one core.[3] By analogy, 5-amino-2,4-dihydroxybenzoic acid can serve as a precursor to novel substituted benzoxazinones with potential biological activities.

Derivatization Reactions

Beyond heterocycle formation, this compound and its parent compound, 2,4-dihydroxybenzoic acid, can undergo various derivatization reactions at the carboxylic acid and hydroxyl groups.

Esterification

The carboxylic acid moiety of 2,4-dihydroxybenzoic acid can be esterified to produce various esters. For example, reaction with an alcohol in the presence of an acid catalyst like sulfuric acid can yield the corresponding ester, although reaction times can be lengthy.[4] The resulting esters have applications in the synthesis of more complex molecules.

Hydrazide-Hydrazone Formation

2,4-Dihydroxybenzoic acid can be converted to its hydrazide, which can then be condensed with various aromatic aldehydes to form a series of hydrazide-hydrazones. These compounds have been investigated for their potential antimicrobial and antiproliferative activities. The synthesis involves heating the hydrazide of 2,4-dihydroxybenzoic acid with an appropriate aldehyde in ethanol.[5][6]

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and derivatization of this compound and its precursors.

| Reaction | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Carboxylation | Resorcinol, K₂CO₃/Na₂CO₃, CO₂ | - | - | 110-120 | 3 | 60-99.1 | [1] |

| Nitration | 2,4-Dihydroxybenzoic acid, Conc. HNO₃ | - | Acetonitrile | 35-50 | 3.5 | 51.3 | [2] |

| Reduction | 5-Nitro-2,4-dihydroxybenzoic acid | SnCl₂/Conc. HCl | - | - | 5-6 | 66.12 | [2] |

| Hydrazide-Hydrazone Synthesis from 2,4-Dihydroxybenzoic Acid Hydrazide | | | | | | | | | Product | Aldehyde | Solvent | Reaction Time (min) | Yield (%) | Melting Point (°C) | Reference | | 2,4-dihydroxy-N'-[(4-methylphenyl)methylidene]benzohydrazide | 4-Methylbenzaldehyde | Ethanol | 15-40 | 98 | 245-247 |[6] | | 2,4-dihydroxy-N'-[(4-methoxyphenyl)methylidene]benzohydrazide | 4-Methoxybenzaldehyde | Ethanol | 15-40 | 95 | 263 |[6] | | 2,4-dihydroxy-N'-[(4-nitrophenyl)methylidene]benzohydrazide | 4-Nitrobenzaldehyde | Ethanol | 15-40 | 85 | 258-260 |[6] |

Experimental Protocols

Synthesis of 2,4-Dihydroxybenzoic Acid: A mixture of resorcinol (e.g., 700 g), potassium bicarbonate (1 kg), and sodium bicarbonate (2 kg) is heated in a solids mixer to 110°C under a stream of carbon dioxide for 3 hours. After cooling, the solid mixture is treated with water and acidified with concentrated hydrochloric acid to a pH of 3. The precipitated 2,4-dihydroxybenzoic acid is filtered, washed, and dried.[1]

Synthesis of 5-Nitro-2,4-dihydroxybenzoic Acid: In a 250 mL four-necked flask, 7.5 g (0.05 mol) of 2,4-dihydroxybenzoic acid is dissolved in 60 mL of acetonitrile. 8 mL of concentrated nitric acid is added dropwise while maintaining the temperature between 35-50°C with stirring. The reaction is continued for 3.5 hours. The reaction mixture is then poured into 300 mL of distilled water or 100 g of crushed ice to precipitate the product. The light yellow solid is filtered, dried, and ground.[2]

Synthesis of 5-Amino-2,4-dihydroxybenzoic Acid: To a suspension of 5-nitro-2,4-dihydroxybenzoic acid, stannous chloride (at a mass ratio of 0.01-0.03:1 to the nitro compound) and concentrated hydrochloric acid are added. The mixture is allowed to stand for 5-6 hours. The resulting precipitate of 5-amino-2,4-dihydroxybenzoic acid is collected by suction filtration and dried.[2]

Visualizing Synthetic Pathways

The following diagrams illustrate the key synthetic transformations discussed in this guide.

Caption: Synthesis of this compound from Resorcinol.

Caption: Synthetic utility of this compound.

Conclusion

This compound is a highly functionalized and reactive precursor with significant potential in organic synthesis. Its straightforward preparation and the versatile reactivity of its functional groups—hydroxyl, carboxyl, and nitro—make it an invaluable building block for the construction of complex molecules, particularly nitrogen-containing heterocycles with potential applications in medicinal chemistry and materials science. Further exploration of its reaction chemistry is warranted to fully unlock its synthetic potential.

References

- 1. US4996354A - Preparation of 2,4-dihydroxybenzoic acid - Google Patents [patents.google.com]

- 2. EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters - Google Patents [patents.google.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. Esterification of 2,4-dihydroxybenzoic acid | Semantic Scholar [semanticscholar.org]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

Unveiling 2,4-Dihydroxy-5-nitrobenzoic Acid: A Synthetic Compound of Research Interest

A comprehensive review of available scientific literature indicates that 2,4-dihydroxy-5-nitrobenzoic acid is not a naturally occurring compound. Extensive searches for its presence in plant, microbial, or other natural sources have not yielded any evidence of its isolation from a natural matrix. This technical guide, therefore, focuses on its synthesis, chemical properties, and biological significance, providing valuable information for researchers, scientists, and drug development professionals.

While its isomer, 2,5-dihydroxybenzoic acid (gentisic acid), is found in various plants, this compound is primarily known as a synthetic organic compound. Its importance lies in its role as a potential intermediate in the synthesis of novel bioactive molecules and as a subject of study for its own chemical and biological properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, offering a quick reference for laboratory use.

| Property | Value | Reference |

| Molecular Formula | C₇H₅NO₅ | [1] |

| Molecular Weight | 199.12 g/mol | [1] |

| CAS Number | 13722-96-8 | [2] |

| Appearance | No data available | |

| Melting Point | No data available | |

| Solubility | No data available |

Synthesis of this compound

The synthesis of this compound is not widely detailed in readily available literature, suggesting it is not a commonly prepared compound. However, general synthetic strategies for nitro-substituted dihydroxybenzoic acids can be inferred from standard organic chemistry principles. A plausible synthetic route would involve the nitration of 2,4-dihydroxybenzoic acid.

Hypothetical Synthesis Workflow

The logical workflow for the synthesis of this compound would involve the controlled nitration of a suitable precursor, followed by purification and characterization.

Experimental Protocol: A General Approach to Nitration

The following is a generalized protocol for the nitration of a phenolic acid, which could be adapted for the synthesis of this compound. Note: This is a hypothetical procedure and requires optimization and safety assessment before implementation.

-

Dissolution: Dissolve 2,4-dihydroxybenzoic acid in a suitable solvent, such as concentrated sulfuric acid, under cooling in an ice bath.

-

Nitrating Mixture Preparation: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, also under cooling.

-

Reaction: Slowly add the nitrating mixture to the solution of 2,4-dihydroxybenzoic acid while maintaining a low temperature to control the reaction and minimize side-product formation.

-

Quenching: After the reaction is complete, pour the reaction mixture onto crushed ice to precipitate the product.

-

Filtration and Washing: Filter the crude product and wash it with cold water to remove residual acids.

-

Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography to isolate the desired 2,4-dihydroxy-5-nitro-isomer.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Biological Activities and Potential Applications

While there is a lack of specific studies on the biological activities of this compound itself, the broader class of nitro-substituted phenolic compounds has garnered interest in pharmacological research. For instance, a related compound, 3,4-dihydroxy-5-nitrobenzaldehyde (DHNB), a derivative of the natural substance protocatechuic aldehyde, has been shown to be a potent inhibitor of xanthine oxidase. This enzyme is a key target in the treatment of hyperuricemia and gout. DHNB is converted to 3,4-dihydroxy-5-nitrobenzoic acid in the presence of xanthine oxidase, suggesting a potential metabolic pathway and hinting at the possible bioactivity of the carboxylic acid form.

The presence of the nitro group and hydroxyl groups on the aromatic ring suggests that this compound could be investigated for a range of biological activities, including:

-

Enzyme Inhibition: Similar to other nitro-catechol derivatives, it could be screened for inhibitory activity against various enzymes.

-

Antioxidant Properties: The phenolic hydroxyl groups may confer antioxidant and radical-scavenging properties.

-

Antimicrobial Activity: Nitroaromatic compounds are known for their antimicrobial effects.

Signaling Pathway Context: Xanthine Oxidase Inhibition

The potential role of a related compound as a xanthine oxidase inhibitor provides a context for the type of signaling pathways that could be relevant to the study of this compound.

Conclusion

References

In Silico Prediction of 2,4-dihydroxy-5-nitrobenzoic Acid Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive in silico analysis of 2,4-dihydroxy-5-nitrobenzoic acid, a molecule of interest for chemical and pharmaceutical research. Utilizing a suite of established computational tools, this document details the predicted physicochemical properties, pharmacokinetic (ADMET) profile, and potential biological activities of the compound. All quantitative data are presented in structured tables for clarity and comparative analysis. Detailed protocols for the in silico methodologies employed are provided to ensure reproducibility. Furthermore, logical workflows and potential biological pathways are visualized using Graphviz diagrams. This guide serves as a valuable resource for researchers and drug development professionals, offering foundational data to inform future experimental studies and guide the potential applications of this compound.

Introduction

This compound (CAS No: 13722-96-8; Molecular Formula: C₇H₅NO₆; Molecular Weight: 199.12 g/mol ) is a nitroaromatic organic compound. In silico (computer-based) prediction of a molecule's properties is a critical first step in modern drug discovery and chemical development. It offers a rapid, cost-effective, and ethically sound approach to assess the potential of a compound before embarking on extensive and resource-intensive experimental studies. This guide presents a detailed in silico characterization of this compound, covering its fundamental physicochemical characteristics, its likely behavior within a biological system (ADMET), and its potential therapeutic activities based on computational models and analysis of structurally related compounds.

Predicted Physicochemical Properties

The physicochemical properties of a compound are fundamental to its behavior and interaction with biological systems. These properties were predicted using the SwissADME web tool.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Method/Tool |

| Molecular Formula | C₇H₅NO₆ | - |

| Molecular Weight | 199.12 g/mol | - |

| pKa (most acidic) | 1.85 | pkCSM |

| pKa (most basic) | -1.94 | pkCSM |

| LogP (Octanol/Water) | 1.34 | SwissADME (iLOGP) |

| Water Solubility (LogS) | -2.13 | SwissADME (ESOL) |

| Water Solubility Class | Soluble | SwissADME (ESOL) |

| Topological Polar Surface Area (TPSA) | 124.83 Ų | SwissADME |

In Silico Pharmacokinetic (ADMET) Profile

The ADMET profile of a compound describes its Absorption, Distribution, Metabolism, Excretion, and Toxicity. These parameters are crucial for determining the viability of a compound as a drug candidate. Predictions were generated using the SwissADME and pkCSM web servers.

Absorption

Table 2: Predicted Absorption Properties

| Property | Predicted Value/Classification | Method/Tool |

| Gastrointestinal (GI) Absorption | High | SwissADME |

| Blood-Brain Barrier (BBB) Permeant | No | SwissADME |

| P-glycoprotein (P-gp) Substrate | No | SwissADME |

| Caco-2 Permeability (log Papp) | 0.432 | pkCSM |

| Human Intestinal Absorption (%) | 89.576 | pkCSM |

Distribution

Table 3: Predicted Distribution Properties

| Property | Predicted Value | Method/Tool |

| Volume of Distribution (VDss, log L/kg) | -0.661 | pkCSM |

| Fraction Unbound (Fu) | 0.353 | pkCSM |

Metabolism

Table 4: Predicted Metabolism Properties

| Property | Prediction | Method/Tool |

| CYP1A2 Inhibitor | No | SwissADME |

| CYP2C19 Inhibitor | No | SwissADME |

| CYP2C9 Inhibitor | Yes | SwissADME |

| CYP2D6 Inhibitor | No | SwissADME |

| CYP3A4 Inhibitor | No | SwissADME |

| CYP2D6 Substrate | No | pkCSM |

| CYP3A4 Substrate | No | pkCSM |

Excretion

Table 5: Predicted Excretion Properties

| Property | Predicted Value | Method/Tool |

| Total Clearance (log ml/min/kg) | 0.231 | pkCSM |

| Renal OCT2 Substrate | No | pkCSM |

Toxicity

Table 6: Predicted Toxicity Profile

| Endpoint | Prediction | Method/Tool |

| AMES Toxicity | Yes | pkCSM |

| hERG I Inhibitor | No | pkCSM |

| hERG II Inhibitor | No | pkCSM |

| Hepatotoxicity | Yes | pkCSM |

| Skin Sensitisation | No | pkCSM |

| Minnow Toxicity (log mM) | -0.364 | pkCSM |

| Tetrahymena Pyriformis Toxicity (log ug/L) | 0.081 | pkCSM |

Predicted Biological Activities

Direct experimental data on the biological activity of this compound is limited. However, in silico analysis of its structural features and comparison with related compounds can provide insights into its potential biological roles.

-

Antimicrobial and Antiproliferative Potential : Recent studies on hydrazide-hydrazone derivatives of 2,4-dihydroxybenzoic acid have demonstrated notable antibacterial and antiproliferative activities. The presence of the 2,4-dihydroxybenzoic acid scaffold in these active compounds suggests that the parent molecule may serve as a valuable starting point for the development of novel antimicrobial and anticancer agents.

-

Xanthine Oxidase Inhibition : A structurally similar compound, 3,4-dihydroxy-5-nitrobenzaldehyde, has been identified as a potent inhibitor of xanthine oxidase, an enzyme implicated in hyperuricemia and gout. The shared dihydroxy-nitro-aromatic motif suggests that this compound could also exhibit inhibitory activity against this enzyme, warranting further investigation.

In Silico Experimental Protocols

The following protocols detail the steps taken to generate the predictive data presented in this guide.

Protocol for Physicochemical and ADMET Prediction using SwissADME

-

Input : The canonical SMILES string for this compound, C1=C(C(=CC(=C1--INVALID-LINK--[O-])O)O)C(=O)O, was obtained from the PubChem database.

-

Web Server Access : Navigate to the SwissADME web server.

-

Molecule Submission : Paste the SMILES string into the input box.

-

Execution : Initiate the prediction by clicking the "Run" button.

-

Data Collection : The server returns a comprehensive report detailing various physicochemical properties, pharmacokinetic parameters, drug-likeness indicators, and medicinal chemistry alerts. The relevant data points were extracted and compiled into the tables presented in this guide.

Protocol for ADMET Prediction using pkCSM

-

Input : The canonical SMILES string for this compound (C1=C(C(=CC(=C1--INVALID-LINK--[O-])O)O)C(=O)O) is used.

-

Web Server Access : Access the pkCSM web server.

-

Molecule Submission : Input the SMILES string into the designated field.

-

Prediction Selection : Ensure all relevant ADMET prediction modules are selected.

-

Execution : Submit the molecule for analysis.

-

Data Compilation : The platform provides predictions for a wide range of ADMET properties. The quantitative and qualitative data were collected and organized into the respective tables.

Protocol for Toxicity Prediction using Toxtree

-

Software Installation : Download and install the Toxtree application from the official website.

-

Input : The SMILES string C1=C(C(=CC(=C1--INVALID-LINK--[O-])O)O)C(=O)O is required.

-

Molecule Entry : Within the Toxtree application, create a new molecule and input the SMILES string.

-

Decision Tree Selection : Select the desired toxicity endpoint prediction model from the available plugins (e.g., Cramer rules, Benigni/Bossa rulebase for mutagenicity and carcinogenicity).

-

Estimation : Run the estimation for the selected endpoint.

-

Result Interpretation : Toxtree provides a classification and a detailed explanation of the decision-making process based on the presence of structural alerts within the molecule.

Visualizations

In Silico Property Prediction Workflow

Caption: Workflow for in silico property prediction of this compound.

Potential Signaling Pathway Involvement: Xanthine Oxidase Inhibition

Caption: Potential inhibition of the xanthine oxidase pathway by this compound.

Conclusion

This in silico investigation provides a foundational dataset for this compound, detailing its physicochemical characteristics, pharmacokinetic profile, and potential biological activities. The predictions suggest that the compound has favorable oral absorption and solubility but may present challenges related to CYP2C9 inhibition and potential hepatotoxicity and mutagenicity. The structural similarity to known bioactive molecules indicates promising avenues for further research, particularly in the areas of antimicrobial, anticancer, and anti-inflammatory applications. The provided protocols and workflows offer a transparent and reproducible framework for the computational assessment of this and other small molecules. This guide underscores the power of in silico tools in modern chemical and pharmaceutical research, enabling a data-driven approach to prioritizing and guiding experimental studies.

A Comprehensive Review of 2,4-dihydroxy-5-nitrobenzoic Acid Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-dihydroxy-5-nitrobenzoic acid, a nitro-substituted derivative of β-resorcylic acid, is a small organic molecule with potential applications in medicinal chemistry and drug development. Its structural similarity to other biologically active phenolic acids suggests a range of possible therapeutic activities. This technical guide provides a comprehensive review of the available research on this compound and its derivatives, focusing on its synthesis, biological activities, and the experimental methodologies used for its evaluation. While direct research on this specific molecule is limited, this guide draws upon data from closely related compounds to infer its potential properties and guide future research directions.

Chemical Properties and Synthesis

This compound (CAS RN: 13722-96-8) is characterized by a benzoic acid core with two hydroxyl groups at positions 2 and 4, and a nitro group at position 5. The presence of these functional groups imparts specific chemical properties that are likely to influence its biological activity.

Synthesis of this compound

A plausible synthetic route to this compound involves a two-step process starting from resorcinol. The first step is the carboxylation of resorcinol to form 2,4-dihydroxybenzoic acid via the Kolbe-Schmitt reaction. The subsequent step is the regioselective nitration of the resulting dihydroxybenzoic acid.

Step 1: Synthesis of 2,4-dihydroxybenzoic Acid (Kolbe-Schmitt Reaction)

A detailed protocol for the synthesis of 2,4-dihydroxybenzoic acid from resorcinol is available in the literature. The reaction involves heating a mixture of resorcinol and an alkali metal bicarbonate (such as a mixture of sodium and potassium bicarbonate) in a carbon dioxide atmosphere.

-

Reactants: Resorcinol, Sodium Bicarbonate, Potassium Bicarbonate, Carbon Dioxide, Hydrochloric Acid, Water.

-

Procedure:

-

A mixture of resorcinol, sodium bicarbonate, and potassium bicarbonate is heated in a solids mixer to approximately 120°C under a stream of carbon dioxide for several hours.

-

After cooling, the reaction mixture is suspended in water.

-

The pH of the suspension is adjusted to 3 with concentrated hydrochloric acid to precipitate the product.

-

The suspension is cooled, and the crude 2,4-dihydroxybenzoic acid is collected by filtration, washed with water, and dried.

-

Purity can be assessed by High-Performance Liquid Chromatography (HPLC).[1]

-

Step 2: Nitration of 2,4-dihydroxybenzoic Acid

The introduction of a nitro group at the 5-position of 2,4-dihydroxybenzoic acid can be achieved through electrophilic aromatic substitution using a nitrating agent. A general procedure for the nitration of phenolic compounds can be adapted for this synthesis.

-

Reactants: 2,4-dihydroxybenzoic acid, Nitrating agent (e.g., a mixture of nitric acid and sulfuric acid, or copper(II) nitrate), Solvent (e.g., tetrahydrofuran or acetic acid).

-

General Procedure:

-

2,4-dihydroxybenzoic acid is dissolved in a suitable solvent.

-

The solution is cooled, and the nitrating agent is added dropwise while maintaining a low temperature to control the reaction.

-

The reaction mixture is stirred for a specified period.

-

The product is isolated by extraction and purified by column chromatography.[2]

-

Below is a DOT script for the synthesis pathway.

Biological Activities

Research into the biological activities of this compound is still in its early stages. However, studies on its parent compound, 2,4-dihydroxybenzoic acid, and its derivatives provide valuable insights into its potential therapeutic applications, particularly in the areas of antimicrobial and antiproliferative activities.

Antimicrobial Activity

2,4-dihydroxybenzoic acid has demonstrated significant antimicrobial properties against a range of pathogens.[3] Its nitro derivative is also expected to exhibit antimicrobial effects. The minimum inhibitory concentration (MIC) is a key quantitative measure of antimicrobial efficacy.

Table 1: Antimicrobial Activity of 2,4-dihydroxybenzoic Acid and its Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 2,4-dihydroxybenzoic acid | Escherichia coli | 1000 | [3] |

| 2,4-dihydroxybenzoic acid | Pasteurella multocida | 1000 | [3] |

| 2,4-dihydroxybenzoic acid | Neisseria gonorrhoeae | 1000 | [3] |

| 2,4-dihydroxybenzoic acid | Staphylococcus aureus MRSA | 500 | [3] |

| 2,4-dihydroxybenzoic acid | Enterococcus faecalis | 1000 | [3] |

| 2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide (Derivative 18) | Staphylococcus aureus ATCC 43300 (MRSA) | 3.91 | [3][4] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC values are typically determined using the broth microdilution method.

-

Materials: 96-well microtiter plates, bacterial cultures, Mueller-Hinton broth (MHB), test compound, positive control (e.g., gentamycin), negative control (broth only).

-

Procedure:

-

A serial two-fold dilution of the test compound is prepared in MHB in the wells of a 96-well plate.

-

A standardized bacterial suspension is added to each well.

-

The plates are incubated at 37°C for 24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[5]

-

Below is a DOT script for the antimicrobial activity screening workflow.

Antiproliferative Activity

Derivatives of 2,4-dihydroxybenzoic acid have shown promising antiproliferative activity against various cancer cell lines.[3][4] This suggests that this compound may also possess anticancer properties. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cell growth.

Table 2: Antiproliferative Activity of Hydrazide-Hydrazone Derivatives of 2,4-dihydroxybenzoic Acid

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide (Derivative 21) | LN-229 (Glioblastoma) | 0.77 | [3][4] |

| N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide (Derivative 21) | 769-P (Renal Cell Adenocarcinoma) | 12.39 | [3] |

| N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide (Derivative 21) | HepG2 (Hepatocellular Carcinoma) | 7.81 | [3] |

| N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide (Derivative 18) | 769-P (Renal Cell Adenocarcinoma) | 45.42 | [3] |

| N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide (Derivative 18) | H1563 (Lung Cancer) | 65.67 | [3] |

Experimental Protocol: MTT Assay for Antiproliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Materials: 96-well plates, cancer cell lines, cell culture medium, test compound, MTT solution, solubilization solution (e.g., DMSO).

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The medium is replaced with fresh medium containing various concentrations of the test compound.

-

After a 24-48 hour incubation period, the medium is removed, and MTT solution is added to each well.

-

The plates are incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The IC50 value is calculated from the dose-response curve.[6]

-

Below is a DOT script for the MTT assay workflow.

References

- 1. US4996354A - Preparation of 2,4-dihydroxybenzoic acid - Google Patents [patents.google.com]

- 2. 5-Hydroxy-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide-Hydrazones of 2,4-Dihydroxybenzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2,4-dihydroxy-5-nitrobenzoic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4-dihydroxy-5-nitrobenzoic acid is a nitrated phenolic compound of interest in various fields of chemical and pharmaceutical research. Accurate and reliable quantification of this analyte is crucial for reaction monitoring, purity assessment, and stability studies. This application note details a proposed reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound. The described protocol is based on established methods for structurally similar compounds, including dihydroxybenzoic and nitrobenzoic acid isomers.

Principle of the Method

The chromatographic separation is achieved on a C18 stationary phase. The mobile phase consists of a gradient elution using acidified water and an organic modifier, typically acetonitrile. The acidic mobile phase ensures that the carboxylic acid and phenolic hydroxyl groups of the analyte are in their protonated form, leading to consistent retention and sharp peak shapes. Detection is performed using a UV detector, with the wavelength selected based on the absorption maxima of the analyte.

Experimental Protocols

1. Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a suitable starting point for method development.

-

Solvents and Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or ultrapure)

-

Phosphoric acid or Formic acid (analytical grade)

-

This compound reference standard

-

2. Preparation of Mobile Phase

-

Mobile Phase A: 0.1% Phosphoric Acid in Water. To prepare 1 L, add 1 mL of concentrated phosphoric acid to 1 L of HPLC-grade water and mix thoroughly.

-

Mobile Phase B: Acetonitrile.

-

Degas both mobile phases prior to use.

3. Preparation of Standard and Sample Solutions

-

Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and Mobile Phase B).

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve the desired concentrations for calibration.

-

Sample Solution: Prepare the sample by dissolving it in the diluent to a concentration that falls within the calibration range. Filtration of the sample solution through a 0.45 µm syringe filter is recommended before injection.

4. Proposed HPLC Method Parameters

The following table summarizes a robust starting point for the HPLC analysis of this compound. Optimization may be required based on the specific HPLC system and column used.

| Parameter | Recommended Condition | Justification |

| Column | C18, 150 mm x 4.6 mm, 5 µm | Widely used for the separation of polar aromatic compounds like phenolic and nitrobenzoic acids. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidification suppresses the ionization of the analyte, leading to better peak shape and retention. |

| Mobile Phase B | Acetonitrile | Common organic modifier in reversed-phase HPLC, providing good separation efficiency for polar compounds. |

| Elution Type | Gradient | A gradient elution is recommended to ensure the timely elution of the polar analyte while also cleaning the column of any less polar impurities. |

| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and separation efficiency. |

| Column Temperature | 30°C | Maintaining a constant column temperature ensures reproducible retention times. |

| Injection Volume | 10 µL | A standard injection volume, which can be adjusted based on analyte concentration and sensitivity requirements. |

| Detection Wavelength | 258 nm and 296 nm | Based on the known absorption maxima of the parent compound, 2,4-dihydroxybenzoic acid[1]. A PDA detector would be ideal to monitor multiple wavelengths and assess peak purity. |

5. Proposed Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 15.0 | 60 | 40 |

| 20.0 | 10 | 90 |

| 25.0 | 10 | 90 |

| 25.1 | 90 | 10 |

| 30.0 | 90 | 10 |

6. System Suitability

Before sample analysis, the performance of the HPLC system should be verified. This can be done by injecting a working standard solution multiple times and evaluating parameters such as peak area repeatability (RSD < 2%), retention time repeatability, tailing factor, and theoretical plates.

7. Quantification

The concentration of this compound in the sample can be determined by constructing a calibration curve from the peak areas of the working standard solutions versus their known concentrations.

Data Presentation